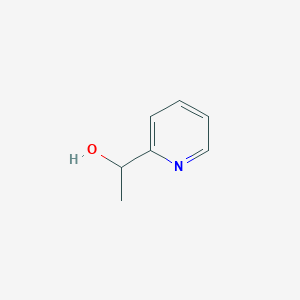
1-(3-甲氧基丙基)-4-哌啶胺
描述
1-(3-Methoxypropyl)-4-piperidinamine, also known as 1-Methyl-4-piperidinol, is an organic compound with a wide variety of applications in organic synthesis, biochemistry, and pharmaceuticals. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in water and most organic solvents. It is widely used in the synthesis of a variety of compounds and as a reagent in organic chemistry. In biochemistry, 1-Methyl-4-piperidinol is used as a substrate in enzyme-catalyzed reactions, as a co-factor in enzymatic reactions, and as a ligand in binding assays. In pharmaceuticals, 1-Methyl-4-piperidinol is used as an intermediate in the synthesis of drugs and as a drug delivery system.
科学研究应用
Pharmaceutical Intermediate
1-(3-methoxypropyl)piperidin-4-amine: is commonly used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for the creation of a wide range of therapeutic agents, including antihistamines, antipsychotics, and antidepressants. The amine group in the compound provides a site for further chemical reactions, making it versatile for modifications and attachments of different pharmacophores .
Organic Synthesis
This compound is also valuable in organic synthesis, particularly in the formation of piperidine derivatives. Piperidine rings are present in many natural products and active pharmaceutical ingredients. The methoxypropyl side chain can be modified to introduce additional functional groups that are essential for the biological activity of the final synthesized molecules .
Material Science
In material science, 1-(3-methoxypropyl)piperidin-4-amine can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to enhance their solubility in organic solvents or to alter their interaction with other substances. This is particularly useful in the development of new materials with specific characteristics for industrial applications .
Catalyst Development
The compound’s amine group can act as a ligand, binding to metal centers and forming complexes. These complexes can be used as catalysts in various chemical reactions, including polymerizations and oxidations. The methoxypropyl group can influence the solubility and stability of these catalysts, which is crucial for their practical application .
Agrochemical Research
1-(3-methoxypropyl)piperidin-4-amine: may be explored for its potential use in agrochemicals. Its structural framework can be the basis for developing new pesticides or herbicides. The optimization of its side chains can lead to compounds with selective activity against specific pests or weeds, reducing the environmental impact of agrochemicals .
Biochemical Research
In biochemical research, this compound can be used as a reagent to study biochemical pathways involving piperidine or its derivatives. It can also serve as a precursor for the synthesis of labeled compounds used in tracing and imaging studies, helping to understand the distribution and metabolism of bioactive molecules in living organisms .
安全和危害
作用机制
Target of Action
1-(3-Methoxypropyl)piperidin-4-amine is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist . The 5-HT4 receptor is a type of serotonin receptor that is primarily found in the gastrointestinal tract, heart, and brain. It plays a crucial role in the regulation of the bowel movement and other functions.
Mode of Action
As a 5-HT4 receptor agonist, 1-(3-Methoxypropyl)piperidin-4-amine (via Prucalopride Succinate) binds to these receptors and activates them. This activation stimulates the release of additional neurotransmitters such as acetylcholine, which promotes muscle contraction in the intestines, thereby enhancing gastric motility .
Biochemical Pathways
The activation of the 5-HT4 receptors leads to the stimulation of the gastrointestinal tract motility and secretion, and the inhibition of visceral sensitivity . This results in increased bowel movements and relief from constipation .
Pharmacokinetics
It is metabolized in the liver and excreted in the feces and urine .
Result of Action
The primary result of the action of 1-(3-Methoxypropyl)piperidin-4-amine is the alleviation of chronic constipation . By stimulating the 5-HT4 receptors, it enhances gastric motility, leading to increased bowel movements .
属性
IUPAC Name |
1-(3-methoxypropyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXAJGFVNMKLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477332 | |
| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-4-piperidinamine | |
CAS RN |
179474-79-4 | |
| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxypropyl)-4-piperidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-Methoxypropyl)-4-piperidinamine in pharmaceutical chemistry?
A1: 1-(3-Methoxypropyl)-4-piperidinamine is a crucial intermediate in synthesizing Prucalopride. [, , ] Prucalopride succinate is a highly selective and specific 5-HT4 receptor agonist used as a novel intestinal motility drug. [] The development of efficient and scalable synthesis methods for this intermediate is essential for the large-scale production of Prucalopride.
Q2: Can you describe the different synthesis methods for 1-(3-Methoxypropyl)-4-piperidinamine discussed in the research papers?
A2: The research papers outline two main methods for synthesizing 1-(3-Methoxypropyl)-4-piperidinamine:
- Method 1: This method utilizes 1-(3-methoxypropyl)-4-piperidone as the starting material. [] It involves a two-step process:
- Method 2: This method starts with 4-aminopiperidine. [] The synthesis involves:
Q3: What are the advantages and disadvantages of each synthesis method?
A3:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)


![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)


